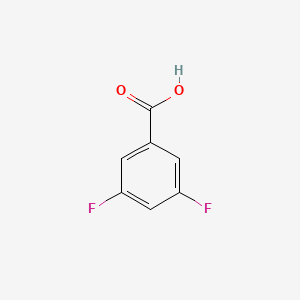

3,5-Difluorobenzoic acid

Overview

Description

3,5-Difluorobenzoic acid (C₇H₄F₂O₂, molecular weight: 158.10 g/mol, CAS 455-40-3) is a fluorinated aromatic carboxylic acid with fluorine atoms at the 3 and 5 positions of the benzene ring . Its structure combines the electron-withdrawing effects of fluorine substituents with the acidity of the carboxylic acid group, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. Key applications include its use as a ligand in catalytic systems , a precursor for prodrug activation , and a building block for pharmaceuticals such as moxifloxacin impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzoic acid can be synthesized from 3,5-difluorobenzaldehyde through oxidation. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the fluorine atoms.

Esterification: Esters of this compound.

Reduction: 3,5-Difluorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis

3,5-Difluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, making it valuable in drug development. For instance, it is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, contributing to the discovery of new therapeutic agents .

Case Study: Synthesis of Bioactive Molecules

In one study, researchers utilized this compound to synthesize a series of novel compounds with potential anticancer properties. The incorporation of fluorine atoms was found to improve the compounds' potency and selectivity against cancer cell lines .

Applications in Materials Science

Polymer Production

The compound is also employed as a monomer or intermediate in the production of specialized polymers. These polymers exhibit unique properties such as enhanced thermal stability and corrosion resistance, making them suitable for high-performance applications .

Table: Properties of Polymers Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | >300°C | Aerospace, Automotive |

| Corrosion Resistance | High | Chemical Processing |

| Mechanical Strength | Enhanced | Structural Components |

Agrochemical Applications

Pesticide Synthesis

this compound is a key intermediate in the formulation of various pesticides and herbicides. Its effectiveness in enhancing the efficacy of agrochemicals makes it an essential component in agricultural chemistry .

Case Study: Development of New Herbicides

Research demonstrated that formulations containing this compound exhibited improved herbicidal activity against a range of weed species compared to traditional herbicides. This has significant implications for sustainable agriculture practices by reducing the need for higher doses of chemicals .

Environmental Science Applications

Analytical Reagent

In environmental science, this compound is utilized as an analytical reagent for detecting pollutants and studying environmental samples. Its ability to form stable complexes with various metal ions enhances its utility in environmental monitoring .

Case Study: Environmental Monitoring

A study highlighted its application in assessing water quality by measuring concentrations of heavy metals in aquatic environments. The use of this compound facilitated accurate quantification and improved detection limits compared to conventional methods .

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The carboxylic acid group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Similar Fluorobenzoic Acid Derivatives

Structural and Electronic Properties

The position and number of fluorine substituents significantly influence physicochemical properties:

| Compound | Substituent Positions | Molecular Weight (g/mol) | Acidity (pKa*) | Key Electronic Effects |

|---|---|---|---|---|

| 3,5-Difluorobenzoic acid | 3,5 | 158.10 | ~2.1–2.3† | Strong electron-withdrawing (meta) |

| 4-Fluorobenzoic acid | 4 | 140.10 | ~2.7 | Moderate electron-withdrawing (para) |

| 2,4-Difluorobenzoic acid | 2,4 | 158.10 | ~1.9–2.1† | Steric hindrance + electron withdrawal |

| 3,4-Difluorobenzoic acid | 3,4 | 158.10 | ~2.0–2.2† | Adjacent fluorine interaction |

*Estimated values based on substituent effects; †Predicted from Hammett constants.

- This compound exhibits enhanced acidity compared to mono-fluorinated analogs due to synergistic electron withdrawal from both meta-fluorines .

- 2,4-Difluorobenzoic acid has ortho-fluorine substituents, introducing steric hindrance that may limit its utility in coordination chemistry compared to 3,5-difluoro derivatives .

- 4-Fluorobenzoic acid (para-substituted) is less acidic and often used as a simpler model compound in biochemical studies .

Analytical Differentiation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes difluorobenzoic acid isomers via unique fragmentation patterns:

Biological Activity

3,5-Difluorobenzoic acid (DFBA) is a fluorinated aromatic compound with the molecular formula . Its unique structure and properties have garnered attention in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DFBA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 158.1 g/mol

- Melting Point : 104-106 °C

- Solubility : Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Antimicrobial Activity

DFBA has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against a variety of pathogens. For instance, research has shown that DFBA can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

In vitro studies have demonstrated that DFBA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Anticancer Potential

DFBA's cytotoxic effects have been investigated in various cancer cell lines. Research indicates that DFBA can induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies on human breast cancer cells (MCF-7) revealed that DFBA treatment led to increased levels of apoptotic markers .

The biological activities of DFBA can be attributed to several mechanisms:

- Enzyme Inhibition : DFBA has been found to inhibit certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Modulation : DFBA may influence ROS levels within cells, promoting apoptosis in cancer cells while reducing inflammation.

- Cell Cycle Arrest : DFBA has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing tumor proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen assessed the antimicrobial efficacy of DFBA against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential use as a topical antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, DFBA was tested on lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with DFBA, supporting its role as an anti-inflammatory compound .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Hydroxybenzoic Acid | Moderate | Yes | Moderate |

| Salicylic Acid | Yes | Yes | Low |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Difluorobenzoic acid?

Answer: this compound (C₇H₄F₂O₂; MW: 158.10 g/mol) is characterized by:

- CAS Registry Number : 455-40-3

- IUPAC Name : this compound

- Structural Features : A benzoic acid core with fluorine substituents at the 3 and 5 positions, enhancing electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs .

- Solubility : Moderately soluble in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water due to hydrophobic fluorine atoms.

Q. What are common synthetic routes to this compound?

Answer: Two primary methods are employed:

Direct Fluorination : Electrophilic substitution on benzoic acid using fluorine donors (e.g., Selectfluor®) under acidic conditions.

Derivatization from Precursors : Bromination of this compound derivatives, followed by functional group interconversion (e.g., hydrolysis of nitriles or esters) .

Key Considerations :

- Fluorination regioselectivity is influenced by directing groups (e.g., COOH).

- Purification often involves recrystallization from ethanol/water mixtures .

Q. How is this compound characterized spectroscopically?

Answer:

- NMR :

- ¹⁹F NMR : Peaks at δ -110 to -115 ppm (ortho/meta F environments).

- ¹H NMR : Aromatic protons appear as doublets (J ≈ 8-10 Hz) due to fluorine coupling .

- IR : Strong C=O stretch ~1680–1700 cm⁻¹; C-F stretches ~1200–1250 cm⁻¹ .

- Mass Spectrometry : Base peak at m/z 158 ([M]⁺), with fragmentation patterns consistent with decarboxylation .

Q. What are the primary applications of this compound in research?

Answer:

- Organic Synthesis : Serves as a precursor for pharmaceuticals (e.g., RXR agonists) and agrochemicals via derivatization (e.g., esterification, amidation) .

- Material Science : Fluorinated aromatic systems enhance thermal stability in polymers .

- Biochemical Probes : Used in CEST (Chemical Exchange Saturation Transfer) imaging to monitor enzyme activity (e.g., carboxypeptidase G2) .

Q. How does fluorination impact the acidity of benzoic acid derivatives?

Answer: Fluorine's electron-withdrawing effect increases acidity:

- pKa : ~2.7 (vs. ~4.2 for benzoic acid), enhancing solubility in basic aqueous solutions .

- Mechanism : Inductive effects destabilize the conjugate base, favoring proton dissociation.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Answer: Regioselectivity challenges arise due to symmetry and fluorine's deactivating effects. Strategies include:

- Directed Ortho-Metalation (DoM) : Use of Lewis acids (e.g., Mg turnings) to direct substituents to specific positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 4-position .

Q. What computational tools aid in predicting synthetic pathways for fluorinated benzoic acids?

Answer:

- Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose feasible routes, prioritizing steps with high atom economy .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing transition-state energies .

Q. How do fluorine substituents influence crystallographic studies of this compound?

Answer:

- Crystal Packing : Fluorine's small size and high electronegativity promote dense, ordered lattices, aiding in single-crystal X-ray diffraction.

- Software : SHELX suite refines structures using high-resolution data; fluorine atoms are modeled with anisotropic displacement parameters .

Q. What are the environmental fate and transport properties of this compound?

Answer:

- Persistence : Moderate persistence in soil (t₁/₂ ≈ 30–60 days) due to microbial resistance from fluorine .

- Detection : LC-MS/MS with MRM transitions (m/z 158→139) quantifies trace levels in environmental samples .

Q. How is this compound utilized in enzyme activity assays?

Answer:

- CEST Imaging : this compound acts as a diamagnetic CEST agent, enabling real-time monitoring of carboxypeptidase G2 activity via pH-sensitive chemical exchange .

- Protocol : Incubate with enzyme, acquire z-spectra at ±Δω offsets, and calculate MTRasym to quantify hydrolysis.

Properties

IUPAC Name |

3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONAVIHGXFBTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196536 | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-40-3 | |

| Record name | 3,5-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.